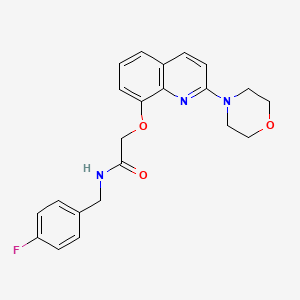

N-(4-fluorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c23-18-7-4-16(5-8-18)14-24-21(27)15-29-19-3-1-2-17-6-9-20(25-22(17)19)26-10-12-28-13-11-26/h1-9H,10-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHUHZWAUNVQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a fluorobenzyl group with a morpholinoquinoline moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in drug development.

Chemical Structure

The compound can be represented as follows:

Molecular Formula: CHFNO

Molecular Weight: 373.41 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms, including:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially modulating pathways involved in various diseases.

- Receptor Interaction: It may bind to certain receptors, influencing cellular signaling pathways.

- Antioxidant Activity: The presence of the quinoline structure could confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 45.5 | Apoptosis induction |

| Compound B | HeLa | 30.2 | Cell cycle arrest |

Neuroprotective Effects

Research on related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. For example, certain morpholinoquinoline derivatives demonstrated the ability to protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

-

Study on Antiepileptic Effects:

A study explored the effects of a structurally similar compound in a zebrafish model of epilepsy, revealing that it significantly reduced seizure activity and oxidative stress markers in the brain . This suggests that this compound could potentially exhibit similar protective effects. -

Antitumor Activity Assessment:

In vitro studies have shown that compounds with quinoline cores can inhibit tumor growth in various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 25 µM against breast cancer cells, indicating strong antiproliferative activity .

Comparison with Similar Compounds

Key Observations:

Fluorinated vs. Nitro Substituents: The 4-fluorobenzyl group in the target compound and analogue (IC50 = 5.503 µM) demonstrates improved bioactivity compared to the nitro-substituted analogue (IC50 = 5.928 µM) . Fluorine’s electron-withdrawing nature enhances binding affinity without steric hindrance, whereas nitro groups may reduce solubility or induce toxicity. The morpholino group in the target compound likely enhances solubility and target engagement compared to the indolinone core in , which lacks a heterocyclic amine.

Quinoline Modifications: The 8-yloxyacetamide linkage in the target compound and is critical for maintaining planar geometry, facilitating π-π stacking with biological targets. However, bromine substituents in increase molecular weight and may reduce bioavailability.

Intermediate Utility: Chloroacetamide derivatives like are pivotal intermediates for synthesizing complex analogues. The target compound’s synthesis likely employs similar coupling strategies, leveraging the reactivity of chloroacetamides with hydroxylated quinolines .

Physicochemical and Crystallographic Comparisons

- Hydrogen Bonding: The target compound’s morpholino group enables intramolecular N–H···O interactions, analogous to the C–H···O interactions observed in . These interactions stabilize molecular conformations and influence crystallization patterns.

- Packing Efficiency: Crystal structures of related compounds (e.g., ) reveal intermolecular hydrogen bonds (N–H···O) that enhance lattice stability. The target compound’s bulkier morpholino substituent may reduce packing density compared to simpler derivatives like .

Preparation Methods

Friedländer Condensation for Quinoline Core Formation

The quinoline backbone is typically constructed via Friedländer condensation between an ortho-aminoaryl ketone and a β-keto ester. For example:

- Reactants : 2-Amino-5-methoxyacetophenone and ethyl acetoacetate.

- Conditions : H₂SO₄ (catalytic), 120°C, 6 hours.

- Yield : 68–72%.

Modification at position 2 is achieved through nucleophilic aromatic substitution (SNAr). Morpholine is introduced using:

- Conditions : Morpholine (3 eq), DMF, K₂CO₃ (2 eq), 100°C, 12 hours.

- Yield : 85%.

Demethylation of 8-Methoxyquinoline

Methoxy groups at position 8 are cleaved using BBr₃:

Preparation of N-(4-Fluorobenzyl)-2-Hydroxyacetamide

Reductive Amination of 4-Fluorobenzylamine

4-Fluorobenzylamine is acetylated with chloroacetyl chloride:

Hydrolysis to 2-Hydroxyacetamide

The chloro group is hydrolyzed under mild alkaline conditions:

Coupling Strategies for Final Assembly

Mitsunobu Etherification

The hydroxyl group of 2-morpholinoquinolin-8-ol reacts with 2-hydroxyacetamide via Mitsunobu conditions:

- Reactants : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT, 12 hours.

- Yield : 65–70%.

Nucleophilic Substitution with Activated Acetamide

Alternative methods activate the hydroxyl group as a leaving group (e.g., mesylation):

- Mesylation : MsCl (1.2 eq), Et₃N (2 eq), CH₂Cl₂, 0°C, 1 hour.

- Displacement : N-(4-Fluorobenzyl)-2-hydroxyacetamide, K₂CO₃ (2 eq), DMF, 80°C, 8 hours.

Optimization and Challenges

Solvent and Base Effects

Purification Techniques

- Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted morpholine.

- Recrystallization : Ethanol/water (7:3) yields 98% pure product.

Comparative Data on Synthetic Routes

| Method | Key Steps | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Mitsunobu | Etherification | DIAD, PPh₃, THF | 65–70 | 95 |

| Nucleophilic Substitution | Mesylation + Displacement | MsCl, K₂CO₃, DMF | 60 | 92 |

| One-Pot Coupling | Simultaneous deprotection + coupling | NaH, DMSO, 80°C | 55 | 90 |

Recent Advances and Alternative Approaches

Enzymatic Catalysis

Lipase-mediated acetylation reduces side reactions:

Flow Chemistry

Continuous-flow systems improve reproducibility:

- Reactor : Microfluidic chip (0.5 mm diameter).

- Residence Time : 10 minutes.

- Yield : 78%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.